Coumarin 152

Description

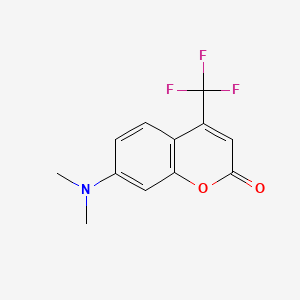

Structure

3D Structure

Properties

IUPAC Name |

7-(dimethylamino)-4-(trifluoromethyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO2/c1-16(2)7-3-4-8-9(12(13,14)15)6-11(17)18-10(8)5-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTAEYOYAZPLIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5068861 | |

| Record name | 2H-1-Benzopyran-2-one, 7-(dimethylamino)-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [MSDSonline] | |

| Record name | Coumarin 152 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2178 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

53518-14-2 | |

| Record name | Coumarin 152 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53518-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumarin 152 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053518142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 7-(dimethylamino)-4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-2-one, 7-(dimethylamino)-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(dimethylamino)-4-(trifluoromethyl)-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COUMARIN 152 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JN9N8T2TMK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Coumarin 152: A Technical Guide for Researchers

CAS Number: 53518-14-2

Molecular Formula: C₁₂H₁₀F₃NO₂

Synonyms: 7-(Dimethylamino)-4-(trifluoromethyl)coumarin, Coumarin 485, C152

This guide provides an in-depth overview of Coumarin 152 (C152), a versatile fluorescent dye widely utilized in scientific research. It covers the compound's physicochemical properties, spectroscopic characteristics, synthesis, and key applications, with a focus on protocols and data relevant to researchers, scientists, and professionals in drug development.

Core Properties and Data

This compound is a member of the 7-aminocoumarin family of dyes, known for their strong fluorescence and sensitivity to the local environment.[1] Its structure, featuring a trifluoromethyl group and a dimethylamino group, imparts unique photophysical properties that make it a valuable tool in various analytical and biological studies.[2]

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 53518-14-2 | [2][3][4][5] |

| Molecular Formula | C₁₂H₁₀F₃NO₂ | [2][3][4][5] |

| Molecular Weight | 257.21 g/mol | [2][3][4][5] |

| Appearance | White to pale yellow or green powder/crystal | [2][3][5] |

| Melting Point | 145 - 149 °C | [2][5] |

| Purity | ≥97% | [2][4] |

| Solubility | Soluble in organic solvents | [2] |

| Storage | Store at 2 - 8 °C, protect from light | [2][5] |

Spectroscopic Properties

This compound's utility stems from its fluorescent properties, which are highly dependent on solvent polarity.[6][7] This phenomenon, known as solvatochromism, is characterized by a shift in the absorption and emission spectra in different environments. Generally, as solvent polarity increases, the fluorescence emission red-shifts (moves to a longer wavelength) and its intensity decreases.[8] This sensitivity allows C152 to be used as a probe for microenvironments, such as protein binding sites or lipid membranes.[2][9]

The photophysical behavior of C152 has been studied extensively. In nonpolar solvents, it exhibits unexpectedly lower Stokes' shifts and fluorescence lifetimes.[7] In higher polarity solvents (where the solvent polarity function Δf > ~0.2), a sharp decrease in fluorescence quantum yield and lifetime is observed, which is also strongly temperature-dependent.[6][7] This behavior is attributed to the involvement of a non-fluorescent twisted intramolecular charge transfer (TICT) state, which provides an efficient non-radiative decay channel.[7]

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) |

| Cyclohexane | 365 | 430 | 0.35 | 1.48 |

| Benzene | 379 | 466 | 0.40 | 2.15 |

| Acetonitrile | 387 | 506 | 0.20 | 2.05 |

| Methanol | 385 | 518 | 0.04 | 0.42 |

| Water | 382 | 538 | 0.002 | 0.05 |

Note: The data in this table are compiled from a comprehensive study on the photophysical properties of this compound and serve as representative values. Actual values may vary based on experimental conditions such as concentration and temperature.[6]

Experimental Protocols

This section details methodologies for the synthesis of coumarin dyes and the application of this compound in fluorescence spectroscopy.

Synthesis of Coumarin Derivatives: Pechmann Condensation

Reactants:

-

3-(Dimethylamino)phenol

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Acid Catalyst (e.g., concentrated Sulfuric Acid, Methanesulfonic acid, or a Lewis acid like AlCl₃)

-

Solvent (optional, non-polar solvents like toluene are often used, though solvent-free conditions are also reported).[8][11]

General Procedure:

-

Mixing: Combine equimolar amounts of 3-(dimethylamino)phenol and ethyl 4,4,4-trifluoroacetoacetate in a round-bottom flask. If using a solvent, add it at this stage.

-

Catalysis: Slowly add the acid catalyst to the mixture with stirring. The reaction is often exothermic and may require cooling.

-

Reaction: Heat the mixture, typically between 60-150 °C, for several hours.[11] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude product.

-

Purification: Collect the solid product by filtration, wash it with water to remove the acid catalyst, and dry it. Further purification is achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Application Protocol: Probing Protein Binding with Fluorescence Spectroscopy

This protocol describes how to use this compound to study its binding interaction with a protein, such as Human Serum Albumin (HSA), using steady-state fluorescence spectroscopy.[12] The principle relies on the change in C152's fluorescence upon binding to the protein.

Materials:

-

This compound stock solution (e.g., 1 mM in ethanol).

-

Human Serum Albumin (HSA) stock solution (e.g., 100 µM in phosphate buffer).

-

Phosphate buffer (e.g., pH 7.4).[12]

-

Spectrofluorometer.

-

Quartz cuvettes.

Procedure:

-

Sample Preparation:

-

Prepare a series of samples in cuvettes. Each sample should contain a constant concentration of this compound (e.g., 5 µM).[12]

-

To each cuvette, add increasing concentrations of the HSA stock solution, creating a titration series (e.g., 0 µM, 2 µM, 4 µM, ..., 50 µM HSA).

-

Ensure the total volume in each cuvette is the same by adding phosphate buffer. Keep the final ethanol concentration from the C152 stock low (<1%) to avoid affecting protein structure.

-

Prepare a "blank" cuvette containing only the buffer.

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up.

-

Set the excitation wavelength. A common choice for C152 is around 380-390 nm.[6][10]

-

Set the emission scan range (e.g., 420 nm to 650 nm) to capture the full fluorescence spectrum.

-

Optimize excitation and emission slit widths to balance signal intensity and spectral resolution.

-

-

Data Acquisition:

-

Place the "blank" sample in the spectrofluorometer and record a blank scan to account for buffer Raman scattering and background noise.

-

Measure the fluorescence spectrum of each sample in the titration series, starting from the one with only C152 and progressing to the highest HSA concentration.

-

Subtract the blank spectrum from each sample spectrum.

-

-

Data Analysis:

-

Observe the changes in the fluorescence spectra. Binding to HSA will likely cause an increase in fluorescence intensity and a blue-shift (shift to shorter wavelength) in the emission maximum as C152 moves from the polar aqueous environment to a more non-polar binding pocket.[12]

-

Plot the change in fluorescence intensity at the emission maximum against the HSA concentration.

-

Use the binding isotherm data to calculate the binding constant (Kₐ) and the number of binding sites (n) using appropriate models, such as the Stern-Volmer or Scatchard equations.

-

Key Applications and Logical Relationships

This compound is not typically used as a therapeutic agent itself, but rather as a fluorescent probe in various research and development contexts.[4][13] Its primary value lies in its ability to report on its immediate molecular environment.

-

Fluorescent Probe: It is widely used as a fluorescent probe in biological assays to visualize cellular processes.[2]

-

Solvation Dynamics: Its sensitivity to solvent polarity makes it an ideal tool for studying solvation dynamics in complex systems like lipid bilayers and micelles.[7][9] Time-resolved fluorescence emission can be used to measure how the environment around the probe reorganizes following photoexcitation.[9]

-

Sensors: C152 is employed in the development of sensors for detecting pH changes and the presence of metal ions.[2]

-

Laser Dyes: Like many coumarins, C152 is a useful laser dye for the blue-green region of the spectrum.[4]

-

Environmental Monitoring: The compound can be utilized in environmental studies to track pollutants.[2]

The relationship between solvent polarity and the dye's emission spectrum is a foundational concept for its application as a probe.

References

- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]

- 4. youtube.com [youtube.com]

- 5. Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. nathan.instras.com [nathan.instras.com]

- 8. Pechmann Condensation [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 11. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]

- 12. researchgate.net [researchgate.net]

- 13. picoquant.com [picoquant.com]

Photophysical properties of Coumarin 152 in nonpolar solvents

An In-depth Technical Guide on the Photophysical Properties of Coumarin 152 in Nonpolar Solvents

Introduction

This compound (C152), a derivative of 1,2-benzopyrone, is a widely utilized fluorescent dye known for its applications as a laser dye and a molecular probe.[1][2] As a member of the 7-aminocoumarin family, C152 exhibits a high fluorescence quantum yield and a significant change in dipole moment upon excitation, leading to large Stokes' shifts that are highly sensitive to the solvent environment.[1][3] This solvatochromism makes it an excellent candidate for studying solvent polarity and microenvironments.[1] This guide focuses on the photophysical behavior of this compound specifically in nonpolar solvents, where it displays unusual properties compared to its behavior in more polar media.[1][3][4][5]

Photophysical Data in Nonpolar Solvents

The photophysical properties of this compound demonstrate a distinct behavior in nonpolar (NP) solvents. Notably, the Stokes' shifts and fluorescence lifetimes are unexpectedly lower in these environments.[1][3][4][5] This has been attributed to the dye adopting a nonpolar structure for its fluorescent state in these solvents, in contrast to the intramolecular charge transfer (ICT) character observed in more polar solvents.[1][3]

The quantitative photophysical data for this compound in select nonpolar solvents are summarized in the table below.

| Solvent | λabs (nm) | λfl (nm) | Stokes' Shift (Δν, cm-1) | Fluorescence Lifetime (τf, ns) |

| Hexane | 378 | 410 | 2123 | < 0.2 |

| Cyclohexane | 380 | 412 | 2011 | < 0.2 |

| Methylcyclohexane | 380 | 414 | 2105 | < 0.2 |

Data sourced from Nad et al., J. Phys. Chem. A, 2003.[1]

Experimental Protocols

The data presented were obtained through a combination of steady-state and time-resolved fluorescence measurements. The detailed methodologies are outlined below.

Materials

-

Dye : Laser-grade this compound was obtained from Exciton and used without additional purification.[1]

-

Solvents : Nonpolar solvents such as hexane, cyclohexane, and methylcyclohexane were of spectroscopic grade and used as received.[1]

Sample Preparation

-

All measurements were conducted in aerated solutions at room temperature.[1]

-

Samples were prepared in a 1 cm × 1 cm quartz cuvette.[1]

-

The concentration of the dye was maintained to keep the optical density at the excitation wavelength around 0.3, which corresponds to a concentration of approximately 1.5-1.7 × 10-5 mol dm-3.[1]

Steady-State Spectroscopy

-

Absorption Spectra : Absorption spectra were recorded using a conventional UV-Visible spectrophotometer.[1]

-

Fluorescence Spectra : Emission spectra were recorded on a standard spectrofluorometer. All measured emission spectra were corrected for the spectral sensitivity of the detector.[5]

Fluorescence Quantum Yield (Φf) Measurement

-

The fluorescence quantum yields (Φf) were determined relative to a standard. For many coumarin dyes, quinine sulfate in 0.1 N H₂SO₄ (Φf = 0.55) is a commonly used reference.[1]

Time-Resolved Fluorescence Spectroscopy

-

Technique : Fluorescence lifetimes (τf) were measured using the time-correlated single-photon counting (TCSPC) technique.[1]

-

Excitation Source : A thyratron-triggered hydrogen discharge lamp, providing pulses with a width of ~1.2 ns (FWHM) at a frequency of 30 kHz, was used as the excitation source.[1]

-

Data Analysis : The observed fluorescence decay curves were analyzed using a reconvolution procedure with the instrument response function. The decays were fitted to a single-exponential function to determine the lifetime (τf).[1]

Workflow for Photophysical Characterization

The logical flow for investigating the photophysical properties of a fluorescent dye like this compound is depicted in the diagram below. This process involves sample preparation, a series of spectroscopic measurements, and subsequent data analysis to extract key photophysical parameters.

Caption: Workflow for the photophysical characterization of this compound.

Discussion

The photophysical data of this compound in nonpolar solvents reveal a significant deviation from its behavior in polar media. The Stokes' shifts (Δν) and fluorescence lifetimes (τf) are unexpectedly low in solvents like hexane and cyclohexane.[1][3][4] This suggests that the nature of the excited state is fundamentally different in these environments.

In polar solvents, the excited state of 7-aminocoumarins is characterized by intramolecular charge transfer (ICT), where electron density shifts from the amino group to the carbonyl group of the benzopyrone moiety.[3] This leads to a large excited-state dipole moment and significant solvent stabilization, resulting in a large Stokes' shift.

However, in nonpolar solvents, it is proposed that C152 exists in a nonpolar structure where the 7-amino group has a more pyramidal configuration.[6] In this conformation, the charge transfer character is diminished. The unexpectedly short fluorescence lifetimes (<0.2 ns) indicate the presence of a highly efficient nonradiative deexcitation channel that is not active in more polar solvents.[1] This rapid deexcitation pathway is responsible for the low fluorescence quantum yields observed in these nonpolar environments.[1] This behavior underscores the critical role of the solvent in dictating the excited-state dynamics and, consequently, the photophysical properties of this compound.

References

- 1. nathan.instras.com [nathan.instras.com]

- 2. rep.ksu.kz [rep.ksu.kz]

- 3. pubs.acs.org [pubs.acs.org]

- 4. [PDF] Photophysical Properties of Coumarin-152 and Coumarin-481 Dyes: Unusual Behavior in Nonpolar and in Higher Polarity Solvents | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Photophysical Properties of Coumarin 152 in Ethanol: A Technical Guide

This guide provides an in-depth analysis of the absorption and emission spectra of Coumarin 152 dissolved in ethanol, tailored for researchers, scientists, and professionals in drug development. It covers the core photophysical parameters, detailed experimental protocols for their measurement, and a visualization of the underlying electronic transitions.

Core Photophysical Data

The photophysical characteristics of this compound in ethanol are crucial for its application as a fluorescent probe and laser dye. The key spectral data are summarized in the table below. These values are influenced by the solvent environment due to changes in the dipole moment of the dye upon excitation.[1]

| Parameter | Value | Unit | Reference |

| Absorption Maximum (λabs) | 392 | nm | [1] |

| Emission Maximum (λem) | 502 | nm | [1] |

| Stokes Shift | 110 | nm | Calculated |

| Molar Absorptivity (ε) | Data not available in provided search results | M-1cm-1 | |

| Fluorescence Quantum Yield (Φf) | 0.38 | - | [1] |

Experimental Protocols

Accurate determination of the absorption and emission spectra of this compound requires precise experimental procedures. The following protocols are based on established methodologies in steady-state and time-resolved fluorescence spectroscopy.[1][2]

Sample Preparation

-

Materials : Laser-grade this compound and spectroscopic grade ethanol are required.[1]

-

Solution Preparation : Prepare a stock solution of this compound in ethanol. From the stock solution, prepare a series of dilute solutions with absorbances at the excitation wavelength of less than 0.1 to avoid inner-filter effects.[2][3] A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.[2]

Absorption Spectroscopy

-

Instrumentation : A UV-Vis spectrophotometer is used for absorbance measurements.[2]

-

Procedure :

-

Record the absorbance spectrum of the ethanol solvent as a blank.

-

Measure the absorbance spectra of the this compound solutions.

-

The wavelength of maximum absorbance (λabs) is determined from the peak of the spectrum.

-

Emission Spectroscopy

-

Instrumentation : A spectrofluorometer capable of measuring corrected emission spectra is required.[2]

-

Procedure :

-

Set the excitation wavelength to the absorption maximum (λabs) of this compound in ethanol.

-

Record the fluorescence emission spectrum of the ethanol blank and subtract it from the sample spectra.

-

The wavelength of maximum emission (λem) is identified from the peak of the corrected spectrum.

-

Quantum Yield Determination (Relative Method)

-

Reference Standard : A well-characterized fluorescent standard with a known quantum yield in the same solvent is used. Coumarin 153 in ethanol is a suitable standard.[4]

-

Procedure :

-

Measure the absorbance and integrated fluorescence intensity of both the this compound sample and the reference standard under identical experimental conditions (excitation wavelength, slit widths).[2]

-

The quantum yield of the sample (ΦF(S)) is calculated using the following equation[2]: ΦF(S) = ΦF(R) * (IS / IR) * (AR / AS) * (nS² / nR²) Where:

-

ΦF(R) is the quantum yield of the reference.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Subscripts S and R denote the sample and reference, respectively.

-

-

Photophysical Pathway

The absorption and emission of light by this compound involves transitions between electronic energy states, which can be visualized using a Jablonski-style diagram. Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). In polar solvents like ethanol, this excited state can undergo intramolecular charge transfer (ICT).[1][5] The molecule then relaxes to the ground state through fluorescence emission or non-radiative decay pathways.[6] In higher polarity solvents, a non-fluorescent twisted intramolecular charge transfer (TICT) state can also be involved, providing an additional non-radiative decay channel.[1][7]

Caption: Photophysical pathways of this compound in ethanol.

References

An In-depth Technical Guide to the Synthesis and Purification of Coumarin 152 for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis and purification of Coumarin 152 (also known as 7-(Dimethylamino)-4-(trifluoromethyl)coumarin), a fluorescent dye with significant applications in scientific research, including as a laser dye and a fluorescent probe.[1][2] This document outlines a standard synthesis methodology, detailed purification protocols, and key analytical data.

Overview of this compound

This compound is a versatile fluorophore belonging to the 1,2-benzopyrone dye family.[3] Its unique photophysical properties, such as high fluorescence quantum yield and sensitivity to environmental polarity, make it a valuable tool in analytical chemistry and cellular imaging.[3] The introduction of an electron-donating dimethylamino group at the 7-position and an electron-withdrawing trifluoromethyl group at the 4-position enhances its intramolecular charge transfer (ICT) character, which is crucial for its fluorescent properties.[3]

Synthesis of this compound via Pechmann Condensation

The most common and efficient method for the synthesis of 4-substituted coumarins is the Pechmann condensation.[1][4][5] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester.[4] For this compound, the synthesis proceeds by reacting 3-dimethylaminophenol with ethyl trifluoroacetoacetate.

Materials:

-

3-Dimethylaminophenol

-

Ethyl trifluoroacetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄) or another suitable acid catalyst (e.g., Amberlyst-15 resin)[6]

-

Ethanol

-

Ice-cold water

-

Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, slowly add concentrated sulfuric acid to an equimolar mixture of 3-dimethylaminophenol and ethyl trifluoroacetoacetate, keeping the flask in an ice bath to control the initial exothermic reaction.

-

Once the initial reaction subsides, heat the mixture with stirring. The reaction temperature and time can vary, but a typical condition is heating at 70-80°C for several hours (e.g., 4-6 hours).[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice-cold water. This will cause the crude this compound to precipitate out of the solution.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the crude product thoroughly with cold water to remove any residual acid.

-

Further wash the product with a cold, dilute solution of sodium bicarbonate (5%) to neutralize any remaining acid, followed by a final wash with cold water until the filtrate is neutral.

-

Dry the crude product under vacuum. The resulting solid is typically a pale yellow to greenish powder.

Purification of this compound

The crude product obtained from the synthesis typically contains unreacted starting materials and side products, necessitating further purification. The two most effective methods for purifying coumarins are recrystallization and column chromatography.[8]

Recrystallization is a highly effective technique for purifying solid compounds. A mixed solvent system, often aqueous ethanol or aqueous methanol, is commonly employed for coumarins.[6][9][10]

Materials:

-

Crude this compound

-

Ethanol

-

Deionized Water

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly turbid (cloudy), indicating the point of saturation.

-

If excess water is added, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the flask to cool slowly to room temperature. Crystals of pure this compound should form as the solution cools.

-

To maximize the yield, place the flask in an ice bath for about 30 minutes to complete the crystallization process.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold aqueous ethanol.

-

Dry the crystals under vacuum to remove any residual solvent. For highly pure product, this process can be repeated.[7]

Column chromatography is used for separating compounds based on their differential adsorption to a stationary phase.[8]

Materials:

-

Crude this compound

-

Silica Gel (60-120 mesh) for column chromatography

-

Solvent system: A gradient of n-Hexane and Ethyl Acetate is a common choice.[11]

Procedure:

-

Prepare a slurry of silica gel in n-hexane and pack it into a chromatography column.

-

Dissolve a small amount of the crude this compound in a minimal volume of the eluent (e.g., dichloromethane or a hexane/ethyl acetate mixture) and adsorb it onto a small amount of silica gel.

-

Carefully load the dried, adsorbed sample onto the top of the packed column.

-

Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding ethyl acetate.

-

Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.

-

Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Data | Reference(s) |

| Synonyms | Coumarin 485, 7-(Dimethylamino)-4-(trifluoromethyl)-2H-chromen-2-one | - |

| Molecular Formula | C₁₂H₁₀F₃NO₂ | - |

| Molecular Weight | 257.21 g/mol | - |

| Appearance | Pale yellow to green powder/crystal | - |

| Melting Point | 145 - 149 °C | - |

| Purity (Typical) | >97% (GC) | - |

| UV-Vis Absorption (λmax) | Solvent Dependent (e.g., ~380-400 nm in Ethanol) | [3][12][13] |

| Fluorescence Emission (λem) | Solvent Dependent (e.g., ~470-490 nm in Ethanol) | [3][12][13] |

Note on Spectroscopic Data: The absorption and fluorescence maxima of this compound are highly sensitive to solvent polarity due to its intramolecular charge transfer (ICT) character.[3][14] The provided values are typical for a polar solvent like ethanol. Researchers should characterize the compound in the specific solvent system used for their application.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nathan.instras.com [nathan.instras.com]

- 4. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 5. Pechmann Condensation [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. Page loading... [wap.guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. old.rrjournals.com [old.rrjournals.com]

- 10. old.rrjournals.com [old.rrjournals.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

Unveiling the Excited States of Coumarin 152: A Theoretical and Spectroscopic Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to characterize the excited states of Coumarin 152 (C152), a fluorescent probe with significant applications in biophysics and materials science. By leveraging advanced computational techniques, researchers can gain profound insights into the photophysical properties of C152, guiding the design of novel sensors and therapeutic agents.

Introduction to this compound and its Photophysical Significance

This compound, scientifically known as 7-(Dimethylamino)-4-(trifluoromethyl)coumarin, is a widely utilized fluorescent dye renowned for its sensitivity to the local environment. Its photophysical properties, including its absorption and emission spectra, are highly dependent on solvent polarity. This solvatochromism makes C152 an excellent probe for investigating the microenvironment of biological systems and the dynamics of solvation. Understanding the nature of its excited states is paramount to interpreting experimental data and designing new coumarin-based molecules with tailored photophysical characteristics.

Theoretical calculations, particularly those based on quantum chemistry, have emerged as indispensable tools for elucidating the electronic structure and properties of C152 in its ground and excited states. These computational approaches provide a molecular-level understanding that complements experimental spectroscopic techniques.

Theoretical Methodologies for Excited State Calculations

The investigation of this compound's excited states predominantly relies on Time-Dependent Density Functional Theory (TD-DFT), a powerful and computationally efficient method for studying electronic excitations in molecules.[1][2][3][4][5] This section outlines the typical computational protocol employed in these studies.

Ground State Geometry Optimization

The first step in any excited state calculation is to determine the equilibrium geometry of the molecule in its electronic ground state (S₀). This is typically achieved using Density Functional Theory (DFT).

Experimental Protocol: Ground State Optimization

-

Methodology: Density Functional Theory (DFT).

-

Functional: The choice of the exchange-correlation functional is crucial for accuracy. Commonly used functionals for coumarin systems include B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and PBE0 (Perdew-Burke-Ernzerhof).[2][5]

-

Basis Set: A sufficiently large and flexible basis set is required to accurately describe the electronic distribution. The Pople-style basis set 6-311G(d,p) or 6-311G++(d,p) is frequently employed, which includes polarization and diffuse functions to account for the delocalized π-system and potential charge transfer character.[3]

-

Solvent Effects: To model the influence of the solvent environment, the Polarizable Continuum Model (PCM) is often incorporated.[2][6] This implicit solvation model treats the solvent as a continuous dielectric medium, capturing the bulk electrostatic effects on the solute.

-

Software: Quantum chemistry software packages such as Gaussian are commonly used to perform these calculations.

Vertical Excitation Energy Calculations

Once the optimized ground state geometry is obtained, the vertical excitation energies to the low-lying singlet excited states (S₁ and S₂) are calculated. These energies correspond to the absorption of a photon, where the molecule is excited to a higher electronic state without any change in its nuclear geometry.

Experimental Protocol: TD-DFT Calculations

-

Methodology: Time-Dependent Density Functional Theory (TD-DFT).

-

Functional and Basis Set: The same functional and basis set used for the ground state optimization are typically employed for consistency.

-

Number of States: The calculation is set up to compute the energies and oscillator strengths of a specified number of excited states, usually the first few singlet states.

-

Solvent Effects: Similar to the ground state calculations, the PCM can be used to calculate vertical excitation energies in different solvents.[6]

The following diagram illustrates the typical workflow for calculating the excited state properties of this compound.

Key Findings from Theoretical Studies

Theoretical calculations have provided significant insights into the photophysics of this compound. The following tables summarize some of the key quantitative data obtained from computational studies.

Calculated Excitation Energies

TD-DFT calculations have shown excellent agreement with experimental vertical excitation energies for this compound.[1][4]

| Property | Computational Method | Gas Phase | Reference |

| S₁ Excitation Energy | TD-DFT/PBE0 | ~3.5 - 3.7 eV | [1][2] |

| S₂ Excitation Energy | TD-DFT/PBE0 | > 4.0 eV | [1][2] |

Table 1: Calculated Vertical Excitation Energies for this compound in the Gas Phase.

Ground and Excited State Dipole Moments

A key feature of many coumarin dyes is the significant change in dipole moment upon excitation, which is responsible for their solvatochromic properties. Theoretical calculations have been instrumental in quantifying this change.

| State | Method | Dipole Moment (Debye) | Reference |

| Ground State (S₀) | DFT/PBE0 | ~6 - 7 D | [1][2] |

| First Excited State (S₁) | TD-DFT/PBE0 | ~11 - 13 D | [1][2][5] |

| Dipole Moment Change (Δμ) | TD-DFT/PBE0 | ~5 - 6 D | [1][2][5] |

Table 2: Calculated Ground and Excited State Dipole Moments of this compound. The substantial increase in the dipole moment upon excitation indicates a significant charge redistribution, characteristic of an intramolecular charge transfer (ICT) state.

The Role of Intramolecular Charge Transfer (ICT)

The photophysics of this compound are largely governed by an intramolecular charge transfer (ICT) process that occurs upon photoexcitation. The electron-donating dimethylamino group at the 7-position and the electron-withdrawing trifluoromethyl group at the 4-position facilitate this charge separation.

Upon excitation to the S₁ state, there is a significant transfer of electron density from the dimethylamino group to the lactone ring and the trifluoromethyl group. This leads to a more polar excited state, which is more strongly stabilized by polar solvents than the ground state. This differential stabilization is the origin of the observed red-shift in the fluorescence spectrum of C152 in more polar solvents.

In some cases, particularly in more viscous or polar environments, the excited molecule can undergo a conformational change to a "twisted" intramolecular charge transfer (TICT) state.[7][8] This non-emissive or weakly emissive state can provide a non-radiative decay pathway, affecting the fluorescence quantum yield.

The following diagram illustrates the ICT process and the potential involvement of a TICT state.

Conclusion and Future Directions

Theoretical calculations, particularly TD-DFT, have proven to be an invaluable tool for understanding the intricate photophysics of this compound. These computational studies have successfully predicted excitation energies, elucidated the nature of the excited states, and quantified the significant intramolecular charge transfer that governs its solvatochromic behavior.

Future research in this area could focus on more advanced computational models to explore the dynamics of the excited state processes, including the explicit role of solvent molecules and the potential energy surfaces of the TICT state. Such studies will continue to provide crucial insights for the rational design of new and improved coumarin-based probes for a wide range of applications in chemistry, biology, and medicine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scholarship.claremont.edu [scholarship.claremont.edu]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Solvent-dependent photophysics of a red-shifted, biocompatible coumarin photocage - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB00632J [pubs.rsc.org]

- 7. nathan.instras.com [nathan.instras.com]

- 8. pubs.acs.org [pubs.acs.org]

The Solvatochromic Properties of 7-Aminocoumarin Dyes: An In-depth Technical Guide for Researchers

Abstract

7-Aminocoumarin dyes, exemplified by the widely utilized Coumarin 152 (C152), represent a pivotal class of fluorophores in contemporary scientific research, particularly in the realms of cell biology and drug development. Their profound sensitivity to the local microenvironment, a phenomenon known as solvatochromism, allows them to serve as exquisite molecular probes. This technical guide provides a comprehensive overview of the core solvatochromic properties of these dyes. It delves into the theoretical underpinnings of their environmental sensitivity, details rigorous experimental protocols for their characterization, and presents key quantitative data in a readily accessible format. Furthermore, this guide illustrates fundamental concepts and workflows through detailed diagrams, offering researchers, scientists, and drug development professionals a thorough resource for leveraging the unique photophysical characteristics of 7-aminocoumarin dyes in their investigative pursuits.

Introduction to Solvatochromism and 7-Aminocoumarin Dyes

Solvatochromism describes the change in the color of a chemical substance when it is dissolved in different solvents.[1] This phenomenon arises from the differential solvation of the ground and excited electronic states of a solute molecule by the surrounding solvent molecules.[1] For fluorescent molecules, or fluorophores, this manifests as a shift in their absorption and/or emission spectra.[1] The magnitude and direction of these spectral shifts are intimately linked to the polarity of the solvent and the change in the dipole moment of the fluorophore upon photoexcitation.

7-Aminocoumarin dyes are a class of heterocyclic organic compounds renowned for their strong fluorescence and pronounced solvatochromic behavior.[2] The core structure features a coumarin scaffold with an amino group at the 7-position, which acts as a potent electron-donating group.[2] This electronic configuration facilitates an intramolecular charge transfer (ICT) from the amino group to the lactone carbonyl group upon excitation, leading to a significant increase in the dipole moment of the excited state.[2][3] It is this substantial change in dipole moment that renders their photophysical properties highly sensitive to the polarity of their environment.

This compound (C152) is a prominent member of this family, characterized by a rigidized 7-amino group. This structural feature limits non-radiative decay pathways, contributing to its high fluorescence quantum yield. The pronounced solvatochromism of C152 makes it an invaluable tool for probing the polarity of microenvironments, such as the interior of lipid bilayers or protein binding sites.[4]

Core Photophysical Principles

The interaction of light with a 7-aminocoumarin dye can be understood through the framework of a Jablonski diagram, which illustrates the electronic and vibrational states of a molecule and the transitions between them.[5][6][7]

Upon absorption of a photon of appropriate energy, an electron is promoted from the ground electronic state (S₀) to a higher vibrational level of an excited singlet state (S₁ or S₂).[8][9] This process is extremely rapid, occurring on the femtosecond timescale.[8] The excited molecule then quickly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes like internal conversion and vibrational relaxation, dissipating some energy as heat.[8][9]

From the lowest vibrational level of the S₁ state, the molecule can return to the ground state (S₀) via several pathways. The most significant for these dyes is fluorescence, the emission of a photon.[6][8] Because some energy is lost through non-radiative relaxation, the emitted photon has lower energy (longer wavelength) than the absorbed photon.[8] This difference in energy (or wavelength) between the absorption and emission maxima is known as the Stokes shift.

In polar solvents, the solvent molecules reorient around the more polar excited state of the 7-aminocoumarin dye, lowering its energy. This stabilization of the excited state leads to a lower energy emission, resulting in a bathochromic (red) shift of the fluorescence spectrum. The absorption spectrum is less affected because the solvent molecules do not have sufficient time to reorient during the rapid absorption process. Consequently, the Stokes shift increases with increasing solvent polarity.[3]

References

- 1. Solvatochromism - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. nathan.instras.com [nathan.instras.com]

- 4. Temperature Dependent Solvation and Partitioning of this compound in Phospholipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Jablonski diagram - Wikipedia [en.wikipedia.org]

- 6. ossila.com [ossila.com]

- 7. horiba.com [horiba.com]

- 8. Physics of Fluorescence - the Jablonski Diagram - NIGHTSEA [nightsea.com]

- 9. Jablonski Energy Diagram [evidentscientific.com]

An In-depth Technical Guide to Coumarin 152 Derivatives and Their Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Coumarin 152, its derivatives, and the primary synthetic routes for their preparation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development, offering detailed experimental protocols, quantitative data, and visual representations of synthetic pathways.

Introduction to this compound

This compound, chemically known as 7-amino-4-(trifluoromethyl)-2H-chromen-2-one, is a prominent member of the coumarin family of heterocyclic compounds. It is widely recognized for its utility as a fluorescent marker in various biological assays due to its favorable photophysical properties.[1][2] Its derivatives are of significant interest for the development of novel fluorescent probes and potential therapeutic agents. The core coumarin scaffold is a versatile platform for chemical modification, allowing for the fine-tuning of its biological and photophysical characteristics.

Synthetic Pathways to this compound and its Derivatives

The synthesis of the coumarin core can be achieved through several classic organic reactions. For 7-amino substituted coumarins like this compound, the Pechmann and Knoevenagel condensations are particularly relevant and widely employed.

Pechmann Condensation

The Pechmann condensation is a straightforward and widely used method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[3][4][5] In the context of this compound, the reaction involves the condensation of 3-aminophenol with ethyl trifluoroacetoacetate. The likely mechanism involves an initial acid-catalyzed transesterification, followed by an intramolecular electrophilic aromatic substitution (ring closure) and subsequent dehydration to form the coumarin ring system.

Knoevenagel Condensation

The Knoevenagel condensation provides an alternative route to coumarin derivatives, typically involving the reaction of a salicylaldehyde derivative with an active methylene compound.[6][7][8] For the synthesis of derivatives of this compound, a suitably substituted 2-hydroxy-4-aminobenzaldehyde could be condensed with an active methylene compound containing a trifluoromethyl group. The reaction is generally base-catalyzed and proceeds via a tandem Knoevenagel condensation and intramolecular cyclization.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of closely related coumarin analogs and represent a viable approach for the preparation of this compound.

Synthesis of 7-Amino-4-(trifluoromethyl)coumarin (this compound) via Pechmann Condensation

This protocol is adapted from the synthesis of 7-amino-4-methylcoumarin.[9]

Materials:

-

3-Aminophenol

-

Ethyl trifluoroacetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst (e.g., nano-crystalline sulfated-zirconia)[9]

-

Ethanol

-

Ice-cold water

-

Sodium bicarbonate solution

Procedure:

-

In a round-bottom flask, combine 3-aminophenol (1 equivalent) and ethyl trifluoroacetoacetate (1.1 equivalents).

-

Cool the mixture in an ice bath.

-

Slowly add concentrated sulfuric acid (or the solid acid catalyst) with constant stirring. The amount of catalyst will need to be optimized.

-

After the addition of the catalyst, allow the reaction mixture to warm to room temperature and then heat to a temperature between 100-120 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice-cold water.

-

Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure 7-amino-4-(trifluoromethyl)coumarin.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 53518-15-3 | |

| Molecular Formula | C₁₀H₆F₃NO₂ | |

| Molecular Weight | 229.16 g/mol | |

| Melting Point | 221-222 °C |

Table 2: Photophysical Properties of this compound

| Property | Value | Reference(s) |

| Excitation Wavelength (λex) | ~400 nm | [1][3] |

| Emission Wavelength (λem) | ~490 nm | [1][3] |

Biological Applications and Signaling Pathways

This compound and its derivatives are primarily utilized as fluorescent probes in biological research rather than as direct modulators of signaling pathways. Their application often involves their conjugation to a substrate for a specific enzyme. Upon enzymatic cleavage, the highly fluorescent this compound is released, leading to a measurable increase in fluorescence intensity.

A notable application is in the detection of caspase activity, which is a key event in apoptosis (programmed cell death). A peptide sequence recognized by a specific caspase is attached to the amino group of this compound. In the presence of the active caspase, the peptide is cleaved, liberating the fluorophore.

While a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, have been reported for the broader coumarin class of compounds, specific data on the direct interaction of this compound with cellular signaling pathways is limited.[6][10] Its primary role in a research context remains that of a highly sensitive fluorescent reporter.

Conclusion

This compound is a valuable fluorophore with well-established synthetic routes, primarily through the Pechmann condensation. This guide has provided a detailed overview of its synthesis, key properties, and primary application as a fluorescent marker in biological assays. Further research into the derivatization of the this compound scaffold may lead to the development of novel probes with enhanced properties and potentially direct therapeutic applications. The experimental protocols and data presented herein offer a solid foundation for researchers to build upon in their exploration of this versatile class of compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis and chemistry of 7-amino-4-(trifluoromethyl)coumarin and its amino acid and peptide derivatives (Journal Article) | OSTI.GOV [osti.gov]

- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. iiste.org [iiste.org]

- 6. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]

- 8. purerims.smu.ac.za [purerims.smu.ac.za]

- 9. Characterization of 7-amino-4-methylcoumarin as an effective antitubercular agent: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The intricate dance of charge: An in-depth guide to the Intramolecular Charge Transfer (ICT) mechanism in Coumarin 152

For Researchers, Scientists, and Drug Development Professionals

Coumarin 152 (C152), a derivative of 1,2-benzopyrone, is a widely utilized fluorescent probe and laser dye known for its sensitivity to the local environment.[1][2][3] This sensitivity is primarily governed by an intramolecular charge transfer (ICT) process that occurs upon photoexcitation. Understanding the nuances of this mechanism is critical for its application in diverse fields, including the development of fluorescent sensors and drug delivery systems. This technical guide provides a comprehensive overview of the ICT mechanism in this compound, detailing its photophysical properties, the critical role of the solvent environment, and the experimental and computational methodologies used to elucidate its behavior.

The Core Mechanism: From Local Excitation to Charge Separation

Upon absorption of light, the this compound molecule transitions from its ground state (S₀) to an excited state (S₁). In most solvents, this excited state is characterized by a significant redistribution of electron density, leading to the formation of an intramolecular charge transfer (ICT) state.[1][2][3][4] This process involves the transfer of an electron from the electron-donating 7-N,N-dimethylamino group to the electron-accepting trifluoromethyl group and the carbonyl moiety of the benzopyrone ring. The resulting ICT state possesses a substantially larger dipole moment compared to the ground state.[1]

The efficiency and characteristics of this ICT process are profoundly influenced by the surrounding solvent. In nonpolar solvents, the photophysical behavior of this compound is anomalous, with unexpectedly low Stokes shifts and fluorescence lifetimes.[1][2][3][4] This suggests that in such environments, the fluorescent state is less polar in nature.

As the solvent polarity increases, the stabilization of the highly polar ICT state becomes more pronounced. This is evident from the linear correlation observed between the Stokes shift and the solvent polarity function, Δf.[1][4] However, this trend does not continue indefinitely. In highly polar solvents (Δf > ~0.2), a significant decrease in both fluorescence quantum yield and lifetime is observed.[1][2][4]

The Twist: Unraveling the Role of the TICT State

The fluorescence quenching in highly polar solvents is attributed to the formation of a non-fluorescent twisted intramolecular charge transfer (TICT) state.[1][2][4] In this state, the N,N-dimethylamino group twists out of the plane of the coumarin ring, leading to a more complete charge separation but also providing an efficient non-radiative decay pathway back to the ground state. The formation of this TICT state is an activated process, and its involvement is a key feature of the excited-state dynamics of this compound in polar environments.[1][2][4]

Interestingly, the activation barrier for the formation of the TICT state in this compound has been observed to increase with solvent polarity.[1][2][4] This unusual behavior is rationalized by considering the potential energy surfaces of the ICT, TICT, and ground states. It is proposed that the activation energy arises from the crossing of the TICT and ground state potential energy surfaces, rather than the ICT and TICT states.[1][2][4]

The interplay between the emissive ICT state and the non-emissive TICT state is a critical determinant of the overall photophysical properties of this compound. The following diagram illustrates the proposed photophysical pathways.

Quantitative Analysis of Photophysical Properties

The photophysical properties of this compound have been extensively studied in a variety of solvents. The following tables summarize key quantitative data, providing a comparative view of its behavior in different environments.

Table 1: Photophysical Properties of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Solvent Polarity Function (Δf) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (Δν, cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |

| Cyclohexane | 2.02 | 1.426 | 0.000 | 382 | 430 | 2800 | 0.45 | 1.50 |

| Dioxane | 2.21 | 1.422 | 0.021 | 390 | 465 | 3900 | 0.65 | 2.50 |

| Ethyl Acetate | 6.02 | 1.372 | 0.199 | 395 | 485 | 4500 | 0.48 | 2.10 |

| Acetonitrile | 37.5 | 1.344 | 0.305 | 400 | 510 | 5100 | 0.15 | 0.60 |

| Methanol | 32.7 | 1.329 | 0.309 | 402 | 520 | 5400 | 0.08 | 0.30 |

| Water | 80.1 | 1.333 | 0.320 | 410 | 540 | 5800 | 0.02 | 0.10 |

Note: The data presented here are representative values compiled from various sources and may vary slightly depending on the specific experimental conditions.

Table 2: Dipole Moments and Activation Energy

| State | Dipole Moment (μ) |

| Ground State (μ_g) | ~6.3 D |

| Excited ICT State (μ_e) | ~10.4 D |

| Solvent System | Activation Energy for TICT formation (ΔE_a) |

| Higher Polarity Solvents | Increases with solvent polarity |

Experimental Protocols for Studying ICT

The investigation of the ICT mechanism in this compound relies on a combination of steady-state and time-resolved spectroscopic techniques.

Steady-State Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima, Stokes shift, and fluorescence quantum yield in various solvents.

Methodology:

-

Sample Preparation: Prepare dilute solutions of this compound (typically 1-10 µM) in spectroscopic grade solvents. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorption Spectroscopy: Record the absorption spectra using a UV-Vis spectrophotometer. The wavelength of maximum absorption (λ_abs) is determined.

-

Fluorescence Spectroscopy: Record the fluorescence emission spectra using a spectrofluorometer. The excitation wavelength is set at or near the absorption maximum. The wavelength of maximum emission (λ_em) is determined.

-

Stokes Shift Calculation: The Stokes shift (Δν) is calculated in wavenumbers (cm⁻¹) using the formula: Δν = (1/λ_abs) - (1/λ_em).

-

Quantum Yield Measurement: The fluorescence quantum yield (Φ_f) is determined relative to a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The integrated fluorescence intensities and absorbances of the sample and the standard are used in the calculation.

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetime (τ_f) of the excited state.

Methodology:

-

Instrumentation: A time-correlated single-photon counting (TCSPC) system is typically employed. This consists of a pulsed light source (e.g., a picosecond laser diode or a mode-locked laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

-

Measurement: The sample is excited with short pulses of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse.

-

Data Analysis: The resulting fluorescence decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s).

The following diagram outlines a typical experimental workflow for characterizing the ICT properties of a fluorescent probe like this compound.

Computational Insights into the ICT Mechanism

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have become invaluable tools for understanding the electronic structure and excited-state dynamics of coumarin dyes.[5][6][7] These methods can be used to:

-

Optimize the ground and excited-state geometries: This allows for the visualization of structural changes that occur upon excitation and during the formation of the TICT state.

-

Calculate electronic properties: Properties such as dipole moments, molecular orbitals (HOMO and LUMO), and electronic transition energies can be computed to provide a theoretical basis for the observed spectroscopic behavior.[5][6]

-

Simulate absorption and emission spectra: Theoretical spectra can be generated and compared with experimental data to validate the computational model.

-

Map potential energy surfaces: By calculating the energy of the molecule as a function of specific geometric coordinates (such as the twisting angle of the amino group), the energy barriers and pathways for processes like TICT formation can be investigated.

The logical relationship for how solvent polarity influences the observed photophysical properties through the ICT and TICT states can be visualized as follows:

Conclusion and Future Directions

The intramolecular charge transfer mechanism in this compound is a complex interplay of electronic and structural dynamics, heavily modulated by the surrounding environment. The transition from a locally excited state to a planar, emissive ICT state, and in polar solvents, to a non-emissive TICT state, governs its characteristic photophysical behavior. A thorough understanding of these processes, gained through a combination of advanced spectroscopic techniques and computational modeling, is essential for the rational design of new coumarin-based probes with tailored properties for specific applications in chemical sensing, biological imaging, and materials science. Future research will likely focus on further refining the understanding of the TICT state formation dynamics and exploring the ICT mechanism in more complex and biologically relevant environments.

References

- 1. nathan.instras.com [nathan.instras.com]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Photophysical Properties of Coumarin-152 and Coumarin-481 Dyes: Unusual Behavior in Nonpolar and in Higher Polarity Solvents | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Quantum Chemical Computations, Photophysical Properties and Molecular Docking of Coumarin Derivative - Amrita Vishwa Vidyapeetham [amrita.edu]

- 6. informaticsjournals.co.in [informaticsjournals.co.in]

- 7. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Core Handling and Storage Protocols for Coumarin 152 Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential handling and storage protocols for Coumarin 152 powder, a fluorescent dye widely utilized in scientific research, including biological imaging and laser applications.[1] Adherence to these guidelines is critical to ensure the safety of laboratory personnel, maintain the integrity of the compound, and achieve reproducible experimental outcomes.

Compound Identification and Properties

This compound, scientifically known as 7-(dimethylamino)-4-(trifluoromethyl)-2H-chromen-2-one, is a solid crystalline powder.[2] A summary of its key physical and chemical properties is presented below to inform proper handling and storage procedures.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 53518-14-2 |

| Molecular Formula | C12H10F3NO2 |

| Melting Point | 177°C (lit.)[2] |

| Boiling Point | 122°C at 8 mmHg (lit.)[2] |

| Solubility | Soluble in organic solvents.[1] Insoluble in water.[3] |

| Appearance | Crystalline powder |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling to avoid adverse health effects.[4] The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[2] Ingestion and skin contact may be harmful.[4]

Table 2: Hazard Summary and GHS Classification

| Hazard | GHS Classification | Precautionary Statement Codes |

| Skin Irritation | Category 2[2] | H315[2] |

| Eye Irritation | Category 2[2] | H319[2] |

| Specific target organ toxicity — single exposure (respiratory tract irritation) | Category 3[2] | H335[2] |

| Acute Toxicity (Oral) | Category 3 | H301[3] |

| Acute Toxicity (Dermal) | Category 3 | H311[3] |

| Acute Toxicity (Inhalation) | Category 3 | H331[3] |

| Skin Sensitization | Category 1 | H317[3] |

| Hazardous to the Aquatic Environment (Chronic) | Category 2 | H411[3] |

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound powder, the use of appropriate personal protective equipment is mandatory.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] |

| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber, >0.11 mm thickness) inspected prior to use.[2][5] |

| Body Protection | Fire/flame resistant and impervious clothing. A lab coat should be worn.[2] |

| Respiratory Protection | For operations generating dust, a NIOSH-approved respirator is necessary. |

Handling and Experimental Protocols

Proper handling techniques are paramount to prevent exposure and contamination.

General Handling Workflow

The following diagram illustrates a standard workflow for handling this compound powder in a laboratory setting.

References

Coumarin 152: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of Commercial Availability, Purity, and Experimental Applications

Coumarin 152, scientifically known as 7-(Dimethylamino)-4-(trifluoromethyl)coumarin, is a highly versatile fluorescent dye widely employed in various research and industrial applications. Its unique photophysical properties, including high quantum yield and sensitivity to the local environment, make it an invaluable tool for scientists and professionals in drug development. This technical guide provides a comprehensive overview of the commercial suppliers, purity grades, synthesis, and detailed experimental protocols involving this compound.

Commercial Suppliers and Purity Grades

This compound is readily available from several commercial chemical suppliers, catering to the needs of researchers and industrial clients. The compound is typically offered in various purity grades, with the most common being ≥97%. It is crucial for researchers to consider the purity grade required for their specific application, as impurities can significantly impact experimental outcomes, particularly in sensitive fluorescence-based assays. Below is a summary of prominent suppliers and their offered purity levels.

| Supplier | Purity Grade | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Santa Cruz Biotechnology | ≥97% | 53518-14-2 | C₁₂H₁₀F₃NO₂ | 257.21 |

| Chem-Impex | ≥97% (GC) | 53518-14-2 | C₁₂H₁₀F₃NO₂ | 257.21 |

| CymitQuimica (TCI) | >97.0% (GC) | 53518-14-2 | C₁₂H₁₀F₃NO₂ | 257.21 |

| Ossila | >97% | 41934-47-8 (for the diethylamino analog) | C₁₄H₁₄F₃NO₂ | 285.27 |

| ChemScene | ≥98% | 41934-47-8 (for the diethylamino analog) | C₁₄H₁₄F₃NO₂ | 285.26 |

Note: While some suppliers list the diethylamino analog (Coumarin 481), its properties and applications are very similar to this compound, and it is often used interchangeably in the literature. Researchers should always refer to the Certificate of Analysis (CoA) for lot-specific purity data and impurity profiles.

Synthesis and Purification

The synthesis of 7-amino-4-(trifluoromethyl)coumarins generally involves the Pechmann condensation, a classic method for coumarin synthesis. A representative synthesis for a closely related compound, 7-(diethylamino)-4-(trifluoromethyl)coumarin, provides a viable pathway.

General Synthesis Workflow

Caption: Synthesis and purification workflow for this compound.

Experimental Protocol: Synthesis of a 7-Amino-4-(trifluoromethyl)coumarin Derivative

This protocol is adapted from the synthesis of 7-(diethylamino)-4-(trifluoromethyl)coumarin.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-diethylaminophenol, ethyl 4,4,4-trifluoroacetoacetate, anhydrous ethanol, and anhydrous zinc chloride.

-

Reflux: Heat the mixture to reflux on a water bath, maintaining a temperature of 70-80°C for approximately 13 hours.

-

Precipitation: After cooling, pour the reaction mixture into a dilute sulfuric acid solution.

-

Filtration and Drying: Collect the resulting precipitate by filtration and dry it thoroughly.

-

Recrystallization: Purify the crude product by performing multiple recrystallizations from a 20% ethanol-water solution to obtain the final product.

Purification and Purity Determination

High-performance liquid chromatography (HPLC) is the most common method for determining the purity of coumarin derivatives.

HPLC Method for Purity Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or acetic acid).

-

Detection: UV detector at the absorbance maximum of this compound (around 390-400 nm).

-

Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram.

Experimental Protocols for Key Applications

This compound is a valuable fluorescent probe due to its sensitivity to the polarity of its microenvironment. This property is exploited in various applications, from live-cell imaging to studying protein-ligand interactions.

Live-Cell Imaging and Staining

This compound can be used to label and visualize cellular structures, particularly lipid membranes.

Experimental Workflow for Live-Cell Imaging:

Caption: General workflow for staining live cells with this compound.

Protocol for Staining Live Cells:

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes).

-

Probe Preparation: Prepare a

Methodological & Application

Application Note: Coumarin 152 as a Fluorescent Probe for Determining Solvent Polarity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coumarin 152 (C152) is a fluorescent dye widely utilized as a sensitive probe for characterizing the polarity of its microenvironment.[1][2] Beloning to the 7-aminocoumarin family, C152 exhibits a significant solvatochromic shift, meaning its absorption and fluorescence spectra are highly dependent on the polarity of the surrounding solvent.[2][3] This property arises from changes in the electronic distribution of the molecule upon excitation, leading to a more polar excited state. In polar solvents, this excited state is stabilized, resulting in a red-shift of the fluorescence emission and an increase in the Stokes shift. The strong correlation between these photophysical properties and solvent polarity makes this compound an invaluable tool in diverse research areas, including drug development, protein-ligand binding studies, and the characterization of organized molecular assemblies.[1][4][5]

Principle

The underlying principle of using this compound as a polarity probe is its intramolecular charge transfer (ICT) character upon photoexcitation.[1][6][7] In the ground state, the molecule is relatively nonpolar. However, upon absorbing light, there is a transfer of electron density from the electron-donating 7-amino group to the electron-withdrawing trifluoromethyl group, creating a highly polar excited state. The extent of stabilization of this polar excited state by the surrounding solvent molecules dictates the energy of the emitted photon.

In polar solvents, the solvent dipoles reorient around the excited C152 molecule, lowering its energy level. This results in a lower energy (longer wavelength) fluorescence emission compared to nonpolar solvents. The difference in energy between the absorption and emission maxima, known as the Stokes shift, therefore, increases with increasing solvent polarity. This relationship is often linear with the solvent polarity function, Δf, allowing for a quantitative determination of local polarity.[1][6][7]

Applications

-

Characterization of Drug Delivery Systems: Determining the polarity of the internal environment of micelles, liposomes, and nanoparticles.

-

Protein Folding and Binding Studies: Probing the polarity of active sites in enzymes and binding pockets in receptors.[4]

-

Cellular Imaging: Investigating the polarity of different subcellular compartments.

-

Monitoring Chemical Reactions: Tracking changes in solvent polarity during a chemical reaction.

Quantitative Data

The photophysical properties of this compound are highly sensitive to the solvent environment. The following table summarizes the key spectral data in a range of solvents with varying polarities.

| Solvent | Polarity Function (Δf) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (Δν, cm⁻¹) | Fluorescence Quantum Yield (Φ_f) |

| n-Hexane | 0.001 | 350 | 410 | 3960 | 0.23 |

| Cyclohexane | 0.000 | 352 | 412 | 3920 | 0.25 |

| Benzene | 0.001 | 364 | 438 | 4480 | 0.35 |

| Diethyl Ether | 0.170 | 362 | 442 | 4800 | 0.44 |

| Ethyl Acetate | 0.201 | 368 | 460 | 5210 | 0.40 |

| Acetonitrile | 0.305 | 370 | 488 | 6180 | 0.15 |

| Methanol | 0.309 | 372 | 502 | 6680 | 0.06 |

| Water | 0.320 | 375 | 525 | 7400 | < 0.01 |

Note: The data presented is a representative compilation from various sources. Actual values may vary slightly depending on experimental conditions such as temperature and purity of solvents.

Experimental Protocols

1. Preparation of Stock Solution

-

Materials: this compound powder, Spectroscopic grade solvent (e.g., ethanol or acetonitrile).

-

Procedure:

-

Weigh an appropriate amount of this compound powder to prepare a stock solution of 1 mM concentration.

-

Dissolve the powder in the chosen spectroscopic grade solvent.

-

Store the stock solution in a dark, airtight container at 4°C to prevent degradation.

-